molecular formula C23H23OP B106822 1-(Triphenyl-lambda5-phosphanylidene)-pentan-2-one CAS No. 17615-01-9

1-(Triphenyl-lambda5-phosphanylidene)-pentan-2-one

Cat. No.: B106822
CAS No.: 17615-01-9
M. Wt: 346.4 g/mol
InChI Key: XWWBUOZFYYYPJG-UHFFFAOYSA-N
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Description

1-(Triphenyl-lambda5-phosphanylidene)-pentan-2-one is an organophosphorus compound with the molecular formula C23H23OPThese compounds are highly polar and basic, making them useful in various organic synthesis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Triphenyl-lambda5-phosphanylidene)-pentan-2-one is typically synthesized from butyltriphenylphosphonium bromide through deprotonation using a strong base such as butyllithium. The reaction proceeds as follows: [ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ] The phosphorane is generally not isolated but used in situ for further reactions .

Industrial Production Methods

Industrial production methods for butyrylmethylenetriphenylphosphorane are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(Triphenyl-lambda5-phosphanylidene)-pentan-2-one undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with butyrylmethylenetriphenylphosphorane include:

    Butyllithium: For deprotonation.

    Potassium tert-butoxide: As an alternative base.

    Sodium amide: Another alternative base.

Major Products Formed

The major products formed from reactions involving butyrylmethylenetriphenylphosphorane include:

    Alkenes: Formed through methylenation of aldehydes and ketones.

    Triphenylphosphine oxide: A common byproduct.

Scientific Research Applications

1-(Triphenyl-lambda5-phosphanylidene)-pentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyrylmethylenetriphenylphosphorane involves the formation of a highly reactive ylide intermediate. This intermediate can react with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets include aldehydes and ketones, and the pathways involved are primarily related to organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Methylenetriphenylphosphorane: The parent compound of the phosphorus ylides.

    Carbomethoxymethylenetriphenylphosphorane: Used in the synthesis of Vitamin B12.

    (Chloromethylene)triphenylphosphorane: Another Wittig reagent

Uniqueness

1-(Triphenyl-lambda5-phosphanylidene)-pentan-2-one is unique due to its specific reactivity and the types of products it forms. Its ability to selectively form alkenes from carbonyl compounds makes it a valuable tool in organic synthesis .

Properties

CAS No.

17615-01-9

Molecular Formula

C23H23OP

Molecular Weight

346.4 g/mol

IUPAC Name

1-(triphenyl-λ5-phosphanylidene)pentan-2-one

InChI

InChI=1S/C23H23OP/c1-2-12-20(24)19-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-19H,2,12H2,1H3

InChI Key

XWWBUOZFYYYPJG-UHFFFAOYSA-N

SMILES

CCCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

1-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)-PENTAN-2-ONE

Origin of Product

United States

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